2-Fluoro-5-nitroquinoline
Description
2-Fluoro-5-nitroquinoline is a quinoline derivative featuring a fluorine atom at the 2-position and a nitro group (-NO₂) at the 5-position of the bicyclic aromatic system. Quinoline itself consists of a benzene ring fused to a pyridine ring, and substitutions at specific positions significantly alter its electronic properties, solubility, and reactivity. The fluorine atom, being electron-withdrawing, enhances electrophilic substitution resistance, while the nitro group further polarizes the aromatic system, influencing intermolecular interactions and chemical stability.
Properties
Molecular Formula |
C9H5FN2O2 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
2-fluoro-5-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H |
InChI Key |
XLAOWUAWZSOVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitroquinoline typically involves the nitration of a fluorinated quinoline precursor. One common method is the nitration of 2-fluoroquinoline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups replacing the fluorine atom.
Reduction: 2-Fluoro-5-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
2-Fluoro-5-nitroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, leading to increased potency and selectivity . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Fluoro-5-nitroquinoline (hypothetical structure) with structurally related compounds, focusing on molecular properties, substituent effects, and applications:
Table 1: Structural and Molecular Comparison
Key Comparisons:
Electronic Effects: Nitro Group Position: In 5-nitroquinolines (e.g., 5-Fluoro-8-nitroquinoline ), the nitro group at the 5-position deactivates the benzene ring, directing further substitutions to the pyridine ring. For this compound, the combined electron-withdrawing effects of F and NO₂ would likely reduce aromatic reactivity compared to analogs like 6-Fluoro-2-methyl-5-nitroquinoline . Fluorine Position: Fluorine at the 2-position (meta to the pyridine nitrogen) may enhance stability via inductive effects, contrasting with 6-fluoro derivatives where fluorine is ortho to the fused pyridine ring .
Physicochemical Properties: Solubility: Carboxylic acid derivatives (e.g., 6-Fluoro-5-nitroquinoline-2-carboxylic acid ) exhibit higher aqueous solubility due to polar functional groups. In contrast, methyl-substituted analogs (e.g., 6-Fluoro-2-methyl-5-nitroquinoline ) are more lipophilic. Thermal Stability: Nitro groups generally lower melting points due to decreased crystal lattice energy. For instance, 5-Nitroisoquinoline (CAS 607-32-9) has a melting point of 106–110°C , while methyl or carboxylic acid substitutions alter phase behavior.
Reactivity and Applications: Pharmaceutical Intermediates: 6-Fluoro-5-nitroquinoline-2-carboxylic acid is utilized in drug synthesis , whereas 5-Fluoro-8-nitroquinoline is explored for antimicrobial properties . Safety Profiles: Methyl-substituted derivatives like 6-Fluoro-2-methyl-5-nitroquinoline require careful handling due to toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
